molecular formula C8H6N6 B2593658 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1564569-85-2

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2593658
CAS No.: 1564569-85-2
M. Wt: 186.178
InChI Key: HWDHVTRGXWJKPZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)pyrazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecular structure combines a pyrazolo[1,5-a]pyrazine core with a 1,2,4-triazole substituent, a motif known for its versatile biological activity and potential as a scaffold in designing pharmacologically active molecules . Compounds featuring fused pyrazine and 1,2,4-triazole scaffolds, similar to this product, have demonstrated promising activity as potent antitubercular agents in preclinical research, showing notable efficacy against the Myanmar tuberculosis H37Rv strain . Furthermore, the pyrazolo[1,5-a]pyrimidine core, a closely related structure, is recognized as a privileged scaffold in drug discovery and is found in several commercial molecules . The 1,2,4-triazole ring is a well-established pharmacophore present in various clinical drugs, including antifungal agents . This hybrid structure is primarily offered as a key intermediate for researchers developing novel therapeutic agents. It is particularly relevant for projects targeting infectious diseases, central nervous system (CNS) disorders, and oncology. Its potential application extends to material science, given that related annulated N-heterocycles are investigated for their notable photophysical properties . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c1-2-11-13-4-3-10-8(7(1)13)14-6-9-5-12-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHVTRGXWJKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with acylamidine intermediates, followed by cyclization to yield the target triazole . The reaction conditions often involve the use of catalysts such as copper(I) or nickel(II) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine as an anticancer agent. The compound has been evaluated for its ability to inhibit various cancer cell lines:

  • Mechanism of Action : The compound is believed to act through the inhibition of key signaling pathways involved in cancer progression, such as the AKT/mTOR pathway. This was evidenced in studies where derivatives showed selective cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) without affecting normal cells significantly .
CompoundCell Line TestedIC50 Value (µM)Reference
This compoundMDA-MB-23112.5
Derivative APC-38.0

Antifungal and Antimicrobial Properties

The triazole moiety in this compound contributes to its antifungal properties. It has been shown to inhibit the growth of various fungal strains by disrupting membrane integrity and inhibiting ergosterol biosynthesis .

Optical Applications

The compound has also been explored for its optical properties. Research indicates that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores due to their photophysical characteristics. These properties make them suitable for use as biomarkers in cellular imaging techniques .

Case Study 1: Cancer Treatment

In a study published in Nature Scientific Reports, researchers synthesized a series of pyrazolo derivatives including this compound and assessed their anticancer activity. The results indicated that specific derivatives exhibited potent growth inhibition in breast cancer models compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antifungal Efficacy

A comparative study highlighted the antifungal efficacy of triazole derivatives against Candida species. The findings suggested that compounds with similar structural frameworks could be developed into new antifungal agents with improved efficacy and lower toxicity profiles .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its specific ring structure, which confers distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Biological Activity

4-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features both triazole and pyrazine rings, which contribute to its unique pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC8H6N6
CAS Number1564569-85-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Notably, it has shown selective inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This selective inhibition makes it a promising candidate for targeted cancer therapies.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • In vitro Studies : Research has demonstrated that derivatives of this compound exhibit potent anticancer activity against several human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative showed IC50 values of 0.83 ± 0.07 μM against A549 cells and 0.15 ± 0.08 μM against MCF-7 cells .

Table: Anticancer Activity Summary

Cell LineCompoundIC50 (μM)
A54922i0.83 ± 0.07
MCF-722i0.15 ± 0.08
HeLa22i2.85 ± 0.74

Mechanisms of Anticancer Activity

The anticancer mechanisms include:

  • Induction of Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells through caspase activation .
  • Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to G0/G1 phase cell cycle arrest in A549 cells .

Antimicrobial and Antiviral Properties

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and antiviral activities. The triazole ring is known for its broad-spectrum antimicrobial properties due to its ability to interact with biological membranes and inhibit essential enzymes in pathogens.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of this compound against different cancer cell lines. The findings indicated that some derivatives exhibited significant cytotoxicity with minimal effects on normal cells . For example:

  • Compound Evaluation : In a comparative study with doxorubicin (a standard chemotherapy drug), certain derivatives showed improved IC50 values while maintaining lower toxicity towards non-cancerous cells.

Q & A

Q. What synthetic methodologies are commonly employed to introduce the 1,2,4-triazole moiety into pyrazolo[1,5-a]pyrazine scaffolds?

The 1,2,4-triazole ring is typically fused to pyrazolo[1,5-a]pyrazine systems via cyclization reactions using reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA), hydroxylamine hydrochloride, and polyphosphoric acid (PPA) . For example, functionalization at the N(5)=C(4)(NH2) unit of pyrazolo[1,5-a]pyrazine derivatives can be achieved by reacting with silylformamidine under controlled conditions, as shown in Table 1 of Koidan et al. (2024) .

Q. How are pyrazolo[1,5-a]pyrazine derivatives characterized post-synthesis?

Characterization involves a combination of analytical techniques:

  • Elemental analysis (e.g., C, H, N percentages) to confirm purity .
  • High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M + H]+ = 254.1039 for C13H11N5O) .
  • ¹H/¹³C NMR and FT-IR spectroscopy to confirm structural motifs, such as nitration at position 3 or esterification at position 4 .

Q. What pharmacological activities are associated with triazole-functionalized pyrazolo[1,5-a]pyrazines?

These compounds exhibit diverse bioactivities, including:

  • Anticancer activity : Triazole-bridged N-glycosides show IC50 values as low as 4.93 µM against breast cancer cell lines (MCF-7) via cyclin-dependent kinase inhibition .
  • TLR7 antagonism : Pyrazolo[1,5-a]quinoxaline derivatives selectively inhibit Toll-like receptor 7 (TLR7), validated via ligand-docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective nitration or functionalization of pyrazolo[1,5-a]pyrazines?

Nitration at position 3 of pyrazolo[1,5-a]pyrazine-4-carboxylate derivatives requires precise control of HNO3 concentration and temperature (0 °C to room temperature) to avoid over-nitration . For regioselective silylformamidine reactions, polar aprotic solvents (e.g., DMF) and stoichiometric ratios of reagents are critical, as outlined in Koidan et al. (2024) .

Q. What strategies resolve contradictory data in pharmacological activity assessments of these compounds?

Discrepancies between in vitro and in silico results often arise from solubility or metabolic stability issues. For example, pyrazolo[1,5-a]pyrimidinones with high in silico docking scores for SARS-CoV-2 3CLpro inhibition may show reduced efficacy in cellular assays due to poor membrane permeability . Mitigation strategies include:

  • Prodrug design : Acetylation of hydroxyl groups to enhance bioavailability .
  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., trifluoromethyl vs. methoxy groups) to balance potency and physicochemical properties .

Q. How can computational methods validate the binding interactions of these derivatives with target proteins?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess binding modes. For instance, triazole-bridged N-glycosides exhibit hydrogen bonding with kinase active-site residues (e.g., Asp86 in CDK2), correlating with experimental IC50 values . Density functional theory (DFT) calculations further optimize electronic properties for target engagement .

Q. What synthetic challenges arise in scaling up microwave-assisted "click chemistry" for triazole-pyrazolo[1,5-a]pyrazine hybrids?

Microwave synthesis accelerates 1,3-dipolar cycloaddition but requires strict control of:

  • Temperature gradients : Uneven heating can lead to side products like 2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine .
  • Catalyst loading : Excessive Cu(I) catalysts promote triazole dimerization, reducing yield. Optimal CuSO4·5H2O/sodium ascorbate ratios (1:2) are critical .

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